molecular formula C14H14N2O4 B7575433 3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid

3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid

Cat. No. B7575433
M. Wt: 274.27 g/mol
InChI Key: LOCPPUDOVNCXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid, also known as DMOBA, is a chemical compound with potential applications in scientific research. It is a member of the benzoic acid family and is synthesized through a multi-step process.

Scientific Research Applications

3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition can be useful in the study of various diseases, including cancer, arthritis, and cardiovascular disease.

Mechanism of Action

3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid inhibits the activity of MMPs by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down extracellular matrix proteins, which can lead to the development and progression of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been shown to inhibit the growth and invasion of cancer cells. Additionally, this compound has been shown to have potential neuroprotective effects in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid in lab experiments is its ability to selectively inhibit the activity of MMPs. This specificity can be useful in studying the role of MMPs in various diseases. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used.

Future Directions

For the use of 3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid in scientific research include further studies on its potential applications in the treatment of various diseases, including cancer, arthritis, and cardiovascular disease. Additionally, research on the potential neuroprotective effects of this compound in the treatment of neurodegenerative diseases is an area of interest. Further studies on the toxicity and safety of this compound are also needed to fully understand its potential as a therapeutic agent.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its ability to selectively inhibit the activity of MMPs makes it a useful tool in studying the role of these enzymes in various diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid is synthesized through a multi-step process starting with the reaction of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with thionyl chloride to produce 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride. The resulting compound is then reacted with 4-aminomethylbenzoic acid to produce this compound.

properties

IUPAC Name

3-[[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-8-12(9(2)20-16-8)13(17)15-7-10-4-3-5-11(6-10)14(18)19/h3-6H,7H2,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCPPUDOVNCXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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